![molecular formula C10H14O5 B14361252 [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol CAS No. 92720-69-9](/img/structure/B14361252.png)
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring and a peroxide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol typically involves the reaction of 2,3-dimethoxyphenol with a suitable peroxide source under controlled conditions. One common method is the reaction of 2,3-dimethoxyphenol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the desired peroxide compound. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the reactive peroxide intermediates and prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol can undergo various chemical reactions, including:
Oxidation: The peroxide linkage in the compound makes it susceptible to oxidation reactions, which can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohol or phenol derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or phenols.
Scientific Research Applications
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound’s peroxide linkage makes it a potential candidate for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its reactive peroxide group.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol involves its peroxide linkage, which can generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenol: A precursor in the synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol.
Methoxyphenol Isomers: Compounds such as 2-methoxyphenol, 3-methoxyphenol, and 4-methoxyphenol share similar structural features but differ in the position of the methoxy group on the phenyl ring.
Dimethoxymethane: A related compound with methoxy groups but lacking the peroxide linkage.
Uniqueness
This compound is unique due to its combination of methoxy groups and a peroxide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and related fields.
Properties
CAS No. |
92720-69-9 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(hydroperoxymethoxymethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O5/c1-12-9-5-3-4-8(10(9)13-2)6-14-7-15-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
AVDBXLSDXBKWRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)COCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
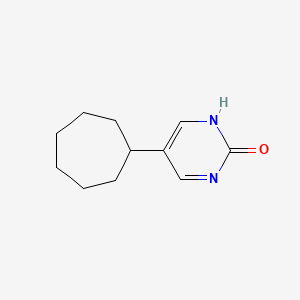
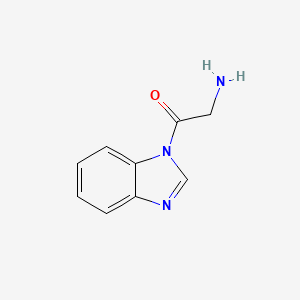
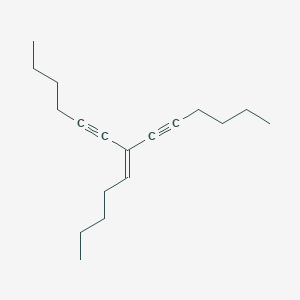
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
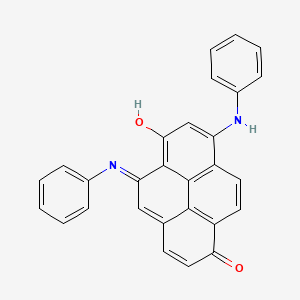
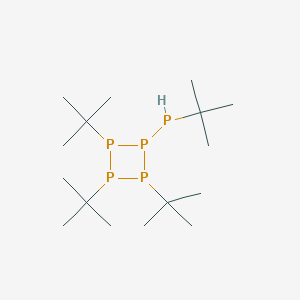
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
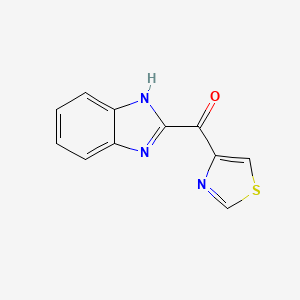
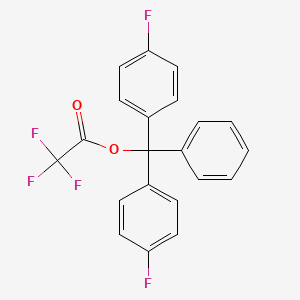
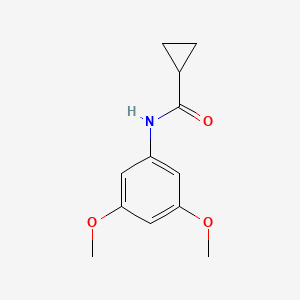
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)

